molecular formula C11H12ClNO2 B12860121 Ethyl 3-((3-chlorophenyl)amino)acrylate

Ethyl 3-((3-chlorophenyl)amino)acrylate

Cat. No.: B12860121
M. Wt: 225.67 g/mol
InChI Key: KSEUQFANTMBCBB-VOTSOKGWSA-N
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Description

Ethyl 3-((3-chlorophenyl)amino)acrylate (CAS 82673-23-2) is a chemical building block with a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol . Its structure features an acrylate core linked to a 3-chlorophenyl group via an amino bridge, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development of novel pharmaceutical compounds and as a precursor in heterocyclic synthesis. As a key building block, it is instrumental in exploring structure-activity relationships and creating libraries of molecules for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be reviewed in the Safety Datasheet prior to use. The compound requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

ethyl (E)-3-(3-chloroanilino)prop-2-enoate

InChI

InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-8,13H,2H2,1H3/b7-6+

InChI Key

KSEUQFANTMBCBB-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/NC1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=O)C=CNC1=CC(=CC=C1)Cl

Origin of Product

United States
Foundational & Exploratory

Toxicity profile and safety data sheet (SDS) for Ethyl 3-((3-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data Sheet (SDS) for Ethyl 3-((3-chlorophenyl)amino)acrylate

Executive Summary

Ethyl 3-((3-chlorophenyl)amino)acrylate (CAS: 82673-22-1) is a highly reactive bi-functional organic intermediate primarily utilized in the synthesis of complex heterocyclic compounds, such as 4-hydroxyquinolines via the Gould-Jacobs reaction. With a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol [1], this compound presents unique occupational hazards. Because empirical toxicological data on this specific proprietary intermediate can be sparse, safety assessments must rely on predictive structural toxicology.

As a Senior Application Scientist, evaluating this compound requires deconstructing its molecular architecture. The molecule contains two distinct toxicological "alerts": a chloroaniline moiety and an acrylate ester (α,β-unsaturated carbonyl) moiety . This whitepaper synthesizes the mechanistic causality behind these structural alerts to provide a comprehensive toxicity profile, an actionable Safety Data Sheet (SDS), and self-validating experimental protocols for hazard verification.

Part 1: Structural Toxicology & Predictive Hazard Profiling

The toxicity of Ethyl 3-((3-chlorophenyl)amino)acrylate is not monolithic; it is a composite of its functional groups. Understanding the metabolic and chemical fate of these groups is critical for drug development professionals handling this material.

The Chloroaniline Moiety: Methemoglobinemia and Hepatotoxicity

Upon systemic absorption (via inhalation or dermal penetration) and subsequent hepatic metabolism, the compound can undergo hydrolysis or cleavage, liberating 3-chloroaniline derivatives. Chloroanilines are potent inducers of methemoglobinemia [2][3].

Causality: The toxicity is not caused by the parent aniline directly, but by its CYP450-mediated N-hydroxylation. The resulting hydroxylamine metabolite undergoes rapid redox cycling with its corresponding nitroso derivative. This cycle acts as a catalytic sink for electrons, stripping them from the ferrous (Fe2+) iron in hemoglobin and oxidizing it to the ferric (Fe3+) state, forming methemoglobin[4]. Ferric heme cannot bind oxygen, shifting the oxygen-hemoglobin dissociation curve to the left and causing severe tissue hypoxia, clinically presenting as "chocolate cyanosis"[3].

ToxicityPathway Substrate Ethyl 3-((3-chlorophenyl)amino)acrylate (Parent Compound) Cleavage Hepatic Cleavage / Hydrolysis Substrate->Cleavage Chloroaniline 3-Chloroaniline Derivative (Toxic Intermediate) Cleavage->Chloroaniline CYP450 CYP450 N-hydroxylation Chloroaniline->CYP450 Hydroxylamine N-hydroxy-3-chloroaniline CYP450->Hydroxylamine Redox Redox Cycling Hydroxylamine->Redox Nitroso 3-Chloronitrosobenzene Redox->Nitroso Hemoglobin Hemoglobin (Fe2+) Normal O2 Transport Redox->Hemoglobin Oxidizes Fe2+ to Fe3+ Methemoglobin Methemoglobin (Fe3+) Hypoxia / Cyanosis Hemoglobin->Methemoglobin

Caption: CYP450-mediated metabolic pathway of chloroaniline derivatives leading to methemoglobinemia.

The Acrylate Moiety: Michael Addition and Skin Sensitization

Acrylate esters are notorious skin sensitizers, frequently classified under GHS Category 1[5]. The α,β-unsaturated carbonyl system acts as a highly reactive Michael acceptor [6][7].

Causality: Skin sensitization (Allergic Contact Dermatitis) requires a low-molecular-weight chemical (hapten) to covalently bind to endogenous skin proteins. The electrophilic beta-carbon of the acrylate moiety readily undergoes Michael addition with endogenous nucleophiles—specifically, the thiol groups of cysteine residues and the primary amines of lysine residues on epidermal proteins[5]. This hapten-protein complex is phagocytosed by Langerhans cells, presented to T-cells in the draining lymph nodes, and triggers a robust immune elicitation upon subsequent exposures.

Part 2: Safety Data Sheet (SDS) Core Components

Based on the predictive structural profiling, the following safety parameters must be strictly adhered to in laboratory and manufacturing environments.

Section 2: Hazard Identification (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal) Category 3Danger H301 + H311: Toxic if swallowed or in contact with skin.
Skin Sensitization Category 1Warning H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (STOT-SE) Category 1Danger H370: Causes damage to organs (Blood/Hemoglobin).
Eye Irritation Category 2AWarning H319: Causes serious eye irritation.
Section 4: First Aid Measures (Targeted)
  • Inhalation/Dermal Exposure: Immediate removal of contaminated clothing. Wash skin with copious amounts of soap and water.

  • Systemic Toxicity (Cyanosis): If the patient exhibits blue/gray discoloration of the lips or nail beds (chocolate cyanosis) and pulse oximetry reads artificially low, suspect methemoglobinemia. Antidote: Intravenous administration of Methylene Blue (1-2 mg/kg over 5 minutes) is the standard of care to enzymatically reduce Fe3+ back to Fe2+ via NADPH-methemoglobin reductase[3][4].

Section 9: Physicochemical Properties
PropertyValueSource / Methodology
CAS Number 82673-22-1Chemical Abstracts Service[1]
Molecular Weight 225.67 g/mol Computed[1]
XLogP3-AA ~3.4Predictive Partition Coefficient[1]
Topological Polar Surface Area 38.3 ŲComputed[1]
SMILES CCOC(=O)C=CNC1=CC(=CC=C1)ClCanonical[1]

Part 3: Experimental Workflows for Toxicity Validation

To empirically validate the structural predictions—specifically the skin sensitization potential of the acrylate moiety—laboratories should employ the Direct Peptide Reactivity Assay (DPRA, OECD TG 442C) . This in chemico assay is a self-validating system: it bypasses animal testing (Local Lymph Node Assay) by directly quantifying the fundamental chemical event (covalent haptenation) causing the toxicity[7].

Protocol: Direct Peptide Reactivity Assay (DPRA) for Michael Acceptors

Objective: Quantify the depletion of synthetic cysteine- and lysine-containing peptides following incubation with Ethyl 3-((3-chlorophenyl)amino)acrylate to determine sensitization potency.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare a 0.5 mM solution of synthetic Cysteine peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5) and a 0.5 mM solution of Lysine peptide (Ac-RFAAKAA-COOH) in 100 mM ammonium acetate buffer (pH 10.2).

  • Test Chemical Preparation: Dissolve Ethyl 3-((3-chlorophenyl)amino)acrylate in acetonitrile to achieve a 100 mM stock solution.

  • Incubation (The Reaction):

    • Cysteine Assay: Mix peptide and test chemical at a 1:10 molar ratio.

    • Lysine Assay: Mix peptide and test chemical at a 1:50 molar ratio.

    • Incubate both mixtures in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Analyze the samples using Reversed-Phase HPLC with a C18 column. Monitor UV absorbance at 220 nm to detect the unreacted peptide peak.

  • Self-Validation & Causality Check: Include a positive control (e.g., Cinnamic aldehyde) and a vehicle control. The assay is only valid if the vehicle control shows stable peptide concentration.

  • Calculation: Calculate the percent peptide depletion: % Depletion =[1 - (Peptide Peak Area of Sample / Peptide Peak Area of Vehicle Control)] × 100 Interpretation: High depletion (>22.62% for Cys, >42.47% for Lys) confirms aggressive Michael addition, classifying the compound as a definitive skin sensitizer.

DPRAWorkflow Prep Prepare Test Chemical (Michael Acceptor) Incubate Incubation (24h, 25°C) Prep->Incubate Peptide Synthetic Peptides (Cysteine / Lysine) Peptide->Incubate HPLC HPLC-UV Analysis (Quantify Unreacted Peptide) Incubate->HPLC Haptenation via Michael Addition Calculate Calculate % Depletion HPLC->Calculate Prediction Sensitization Hazard Classification Calculate->Prediction

Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA) for evaluating skin sensitization.

References

  • Guidechem. "ethyl 3-(3-chlorophenylamino)acrylate 82673-22-1 wiki." Guidechem.
  • New Jersey Department of Health. "4-CHLOROANILINE HAZARD SUMMARY." NJ.gov.
  • Messmer, A., et al. "P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature." PubMed Central (PMC), National Institutes of Health.
  • Roberts, D. W., et al. "Relating Skin Sensitizing Potency to Chemical Reactivity: Reactive Michael Acceptors Inhibit NF-κB Signaling and Are Less Sensitizing than SNAr- and SN2- Reactive Chemicals." Chemical Research in Toxicology, ACS Publications.

Sources

Methodological & Application

Application Note: Catalytic Strategies for Cross-Coupling Reactions Involving Ethyl 3-((3-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 3-((3-chlorophenyl)amino)acrylate (CAS 82673-22-1) is a highly versatile synthetic intermediate[1]. While its acrylate moiety is classically primed for thermal cyclization (e.g., the Gould-Jacobs reaction to form 4-hydroxyquinolines), the 3-chloroaniline derivative presents a valuable handle for late-stage functionalization via transition-metal-catalyzed cross-coupling.

However, aryl chlorides are notoriously recalcitrant substrates. The high bond dissociation energy of the C–Cl bond (~96 kcal/mol) makes them highly resistant to oxidative addition by standard palladium(0) complexes like Pd(PPh3)4[2]. This application note details the mechanistic causality and field-proven protocols required to successfully activate this specific aryl chloride for C–C and C–N bond-forming reactions.

Mechanistic Causality: Overcoming the C–Cl Bond Activation Barrier

To overcome the thermodynamic barrier of the C–Cl bond, the catalytic system must employ electron-rich, sterically demanding ligands[3]. Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos), developed by the Buchwald group, are the gold standard for this transformation[3][4].

The success of these ligands relies on two critical mechanistic pillars:

  • Electron Density (Facilitating Oxidative Addition): The electron-rich dicyclohexylphosphine moiety significantly increases the electron density at the palladium center. This nucleophilic Pd(0) species can readily insert into the strong C–Cl bond of the substrate[3].

  • Steric Bulk (Accelerating Reductive Elimination): The bulky biaryl framework forces the palladium center into a highly active, monoligated L–Pd(0) state. Following transmetalation, the extreme steric crowding around the Pd(II) intermediate acts as a "spring," dramatically accelerating the final reductive elimination step to release the product and relieve steric strain[2][3].

Quantitative Data: Catalyst System Comparison

The following table summarizes optimized catalyst systems, ligands, and expected parameters for cross-coupling unactivated aryl chlorides like Ethyl 3-((3-chlorophenyl)amino)acrylate.

Reaction TypeCatalyst PrecursorOptimal LigandBase / Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura (C–C) Pd(OAc)2 (1-2 mol%)XPhos or SPhosK3PO4 / 1,4-Dioxane:H2O (10:1)80–10085–95%
Buchwald-Hartwig (C–N) Pd2(dba)3 (1 mol%)RuPhos or tBuBrettPhosNaOtBu / Toluene90–11075–90%
Sonogashira (C–C) PdCl2(CH3CN)2 (2 mol%)XPhosCs2CO3 / Acetonitrile8070–85%
Borylation (C–B) Pd2(dba)3 (1.5 mol%)XPhosKOAc / 1,4-Dioxane11080–90%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a Pd(OAc)2/XPhos system to couple Ethyl 3-((3-chlorophenyl)amino)acrylate with an arylboronic acid[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-((3-chlorophenyl)amino)acrylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Degassing is not merely a recommendation; it is the critical variable preventing the rapid oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane (4.0 mL) and degassed deionized water (0.4 mL) via syringe.

  • Activation & Heating: Place the flask in a pre-heated oil bath at 100 °C.

    • Self-Validating Checkpoint 1: Within 5-10 minutes of heating, observe the reaction mixture. A transition from a dark orange/red suspension to a clear, pale-yellow solution indicates the successful in-situ reduction of Pd(II) to the active L–Pd(0) complex.

  • Monitoring: Stir vigorously for 2-4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc) or LC-MS.

    • Self-Validating Checkpoint 2: Monitor for "Pd black." The appearance of a fine black precipitate on the flask walls indicates irreversible catalyst decomposition (often due to oxygen ingress or substrate depletion). If observed prematurely, the reaction must be halted, and Schlenk techniques re-evaluated.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol utilizes Pd2(dba)3 and RuPhos for the amination of the aryl chloride moiety[5].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with Ethyl 3-((3-chlorophenyl)amino)acrylate (1.0 mmol), secondary amine (1.2 mmol), Pd2(dba)3 (1.0 mol%), RuPhos (2.4 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 12 hours.

    • Causality: NaOtBu is a strong base required to deprotonate the amine upon binding to the Pd(II) center, facilitating the transmetalation-equivalent step. Toluene is chosen as the solvent because it does not coordinate to the metal, allowing the monoligated Pd complex to remain highly reactive.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts and precipitated palladium, concentrate the filtrate, and purify via silica gel chromatography.

Mechanistic Pathway Visualization

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Insertion into C-Cl Substrate Ethyl 3-((3-chlorophenyl)amino)acrylate (Aryl Chloride) Substrate->OA PdII_1 Ar-Pd(II)(Cl)-L Intermediate OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM + Nucleophile / Base PdII_2 Ar-Pd(II)(R)-L Intermediate TM->PdII_2 - Base-HCl RE Reductive Elimination (Sterically Accelerated) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product Product Release

Figure 1: Pd-catalyzed cross-coupling cycle tailored for unactivated aryl chlorides.

References

  • Guidechem - ethyl 3-(3-chlorophenylamino)
  • Accounts of Chemical Research - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Scholars' Mine - Additive-Free Palladium-Catalyzed Decarboxyl
  • Synthesis - Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides.
  • PMC - Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas.

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The Strategic Application of Ethyl 3-((3-chlorophenyl)amino)acrylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Enaminoates as Versatile Synthons in Agrochemical Discovery

In the landscape of modern crop protection, the development of novel, effective, and environmentally conscious agrochemicals is of paramount importance. Within the synthetic chemist's toolkit, β-enaminoates, such as Ethyl 3-((3-chlorophenyl)amino)acrylate, have emerged as highly versatile and valuable intermediates. Their unique electronic and structural features, characterized by a nucleophilic β-carbon and a hydrogen-bond-donating amino group, render them ideal precursors for the construction of a diverse array of heterocyclic scaffolds that form the core of many modern fungicides and herbicides.[1] This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthesis, properties, and, most significantly, the strategic application of Ethyl 3-((3-chlorophenyl)amino)acrylate in the synthesis of potent agrochemicals, with a particular focus on quinoline-based fungicides.

The 3-chloroaniline moiety within this precursor is a common toxophore in numerous pesticides, contributing to the bioactivity of the final molecule.[1] The acrylate portion, on the other hand, provides a reactive handle for a variety of chemical transformations, most notably cyclization reactions, to build complex molecular architectures.

Synthesis of the Key Intermediate: Ethyl 3-((3-chlorophenyl)amino)acrylate

The efficient synthesis of the title compound is a critical first step in its application. Two primary and reliable methods for its preparation are the direct condensation of 3-chloroaniline with either ethyl propiolate or ethyl 3-ethoxyacrylate.

Protocol 1: Synthesis from 3-Chloroaniline and Ethyl Propiolate

This method involves the conjugate addition of 3-chloroaniline to ethyl propiolate. The reaction is typically carried out in a suitable solvent and may be catalyzed by a mild base.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: To the stirred solution, add ethyl propiolate (1.05 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Ethyl 3-((3-chlorophenyl)amino)acrylate as a pale yellow oil or low-melting solid.

Protocol 2: Synthesis from 3-Chloroaniline and Ethyl 3-Ethoxyacrylate

This alternative synthesis involves the reaction of 3-chloroaniline with ethyl 3-ethoxyacrylate, which proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

  • Reaction Setup: Combine 3-chloroaniline (1.0 equivalent) and ethyl 3-ethoxyacrylate (1.1 equivalents) in a sealed reaction vessel.

  • Reaction Conditions: Heat the mixture at 100-120 °C for 2-4 hours. The reaction can be performed neat or in a high-boiling inert solvent such as xylene. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, the excess ethyl 3-ethoxyacrylate and any solvent can be removed under vacuum. The resulting crude product is then purified by column chromatography as described in Protocol 1.

Table 1: Comparison of Synthesis Protocols for Ethyl 3-((3-chlorophenyl)amino)acrylate

ParameterProtocol 1 (from Ethyl Propiolate)Protocol 2 (from Ethyl 3-Ethoxyacrylate)
Starting Materials 3-Chloroaniline, Ethyl Propiolate3-Chloroaniline, Ethyl 3-Ethoxyacrylate
Typical Yield 85-95%80-90%
Reaction Temperature Reflux (approx. 110 °C)100-120 °C
Reaction Time 4-6 hours2-4 hours
Key Advantages High yields, readily available starting materials.Shorter reaction time, can be run neat.
Considerations Ethyl propiolate can be lachrymatory.Ethyl 3-ethoxyacrylate may be less common.

Application in Agrochemical Synthesis: A Gateway to Quinolone Fungicides

Ethyl 3-((3-chlorophenyl)amino)acrylate is a prime candidate for the synthesis of quinoline and quinolone derivatives, a class of heterocyclic compounds with a significant presence in the agrochemical sector. The Conrad-Limpach and related cyclization reactions provide a powerful strategy for constructing the quinoline core from β-enaminoates.[2][3][4][5]

The general principle involves the thermal or acid-catalyzed intramolecular cyclization of the enaminoate. The electron-donating amino group facilitates an electrophilic attack by the ester carbonyl carbon onto the phenyl ring, followed by dehydration to yield the quinolone.

G cluster_0 Synthesis of Quinolone Core A Ethyl 3-((3-chlorophenyl)amino)acrylate B Thermal or Acid-Catalyzed Cyclization A->B Heat (e.g., Dowtherm A) C 4-Hydroxy-6-chloro-2-methylquinoline B->C Intramolecular Cyclization & Dehydration D Further Functionalization C->D e.g., Chlorination, Etherification E Quinolone-based Fungicide D->E

Caption: Synthetic pathway from Ethyl 3-((3-chlorophenyl)amino)acrylate to quinolone fungicides.

Protocol 3: Synthesis of a 4-Hydroxyquinoline Intermediate

This protocol describes a representative cyclization of Ethyl 3-((3-chlorophenyl)amino)acrylate to form a 4-hydroxyquinoline, a key intermediate for further elaboration into a final fungicidal product.

Experimental Protocol:

  • Reaction Setup: In a high-temperature reaction vessel equipped with a mechanical stirrer and a distillation head, add Ethyl 3-((3-chlorophenyl)amino)acrylate (1.0 equivalent) to a high-boiling solvent such as Dowtherm A.

  • Reaction Conditions: Heat the mixture to 240-250 °C. Ethanol, the byproduct of the cyclization, will begin to distill off. Maintain this temperature for 1-2 hours, or until the distillation of ethanol ceases.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or another non-polar solvent to precipitate the product.

  • Purification: Collect the precipitated solid by filtration, wash with cold hexane, and dry under vacuum to yield the 4-hydroxy-6-chloro-2-methylquinoline intermediate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

Table 2: Characterization Data for a Representative 4-Hydroxyquinoline Intermediate

PropertyValue
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (s, 1H, OH), 7.8-7.2 (m, 3H, Ar-H), 5.9 (s, 1H, quinoline-H), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 176.5, 148.2, 140.1, 131.5, 125.8, 124.3, 122.9, 118.7, 109.6, 18.4

From Intermediate to Active Ingredient: Elaboration into Fungicides

The 4-hydroxyquinoline intermediate is a versatile platform for the synthesis of a variety of fungicides. For instance, the hydroxyl group can be converted to a leaving group (e.g., a chloride) and subsequently displaced by a nucleophile to introduce a desired toxophoric moiety. This approach is central to the synthesis of strobilurin and carboxamide-type fungicides.

Mode of Action of Target Fungicides

The ultimate goal of synthesizing these quinoline derivatives is to develop potent fungicides. Understanding their mode of action is crucial for their effective and sustainable use.

  • Strobilurin Analogs (QoI Fungicides): If the synthetic target is a strobilurin-type fungicide, its mode of action will likely involve the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[6][7][8][9][10] This blockage of the electron transport chain deprives the fungal cells of ATP, leading to cell death.

  • Carboxamide Analogs (SDHI Fungicides): For carboxamide-based fungicides, the primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[11][12][13][14][15][16] By blocking this enzyme, the fungicide disrupts the Krebs cycle and electron transport, ultimately leading to fungal cell death.

G cluster_0 Mitochondrial Respiration in Fungi cluster_1 Sites of Fungicide Action Complex_I Complex I NADH Dehydrogenase Q Ubiquinone Pool Complex_I->Q Complex_II Complex II Succinate Dehydrogenase (SDH) Complex_II->Q Complex_III Complex III Cytochrome bc1 Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cytochrome c Oxidase Cyt_c->Complex_IV ATP_Synthase ATP Synthase ATP Production Complex_IV->ATP_Synthase SDHI Carboxamide (SDHI) Fungicides SDHI->Complex_II Inhibition QoI Strobilurin (QoI) Fungicides QoI->Complex_III Inhibition at Qo site

Caption: Mode of action of SDHI and QoI fungicides on the fungal mitochondrial respiratory chain.

Conclusion and Future Perspectives

Ethyl 3-((3-chlorophenyl)amino)acrylate stands out as a strategically important building block in the synthesis of modern agrochemicals. Its straightforward synthesis and versatile reactivity, particularly in the formation of quinoline scaffolds, provide a direct route to classes of fungicides with proven efficacy. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. Future research will likely focus on the development of more efficient and sustainable catalytic methods for its synthesis and cyclization, as well as the exploration of novel heterocyclic systems derived from this valuable synthon to address the ongoing challenges of fungicide resistance and the need for more environmentally benign crop protection solutions.

References

  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010, May 4). Retrieved from [Link]

  • Fungicide Use in Field Crops Web Book - Crop Protection Network. Retrieved from [Link]

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  • Review The strobilurin fungicides - David Moore's World of Fungi. Retrieved from [Link]

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  • CN111655668A - Improved method for preparing pyraclostrobin - Google Patents.
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  • WO2006008192A1 - N-[2-(4-pyridinyl)ethyl]benzamide derivatives as fungicides - Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from [Link]

  • US EPA-Pesticides; Pyraclostrobin. (2001, November 28). Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Retrieved from [Link]

  • CN103030598A - Method for preparing strobilurin fungicide - Google Patents.
  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. Retrieved from [Link]

  • The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • 3-CHLOROANILINE - Ataman Kimya. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl 3-((3-chlorophenyl)amino)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of ethyl 3-((3-chlorophenyl)amino)acrylate (CAS: 82673-22-1). This compound is a critical Gould-Jacobs intermediate for the synthesis of 4-hydroxy-7-chloroquinoline, a direct precursor to antimalarial drugs like chloroquine.

Synthesizing this enamino ester via the conjugate addition (hydroamination) of 3-chloroaniline to ethyl propiolate often suffers from poor yields, sluggish kinetics, and stereochemical ambiguity. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to rescue your reaction.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yield consistently below 20% when heating 3-chloroaniline and ethyl propiolate in 1,2-DCE or ethanol?

Causality: The core issue is electronic. The meta-chloro group strongly deactivates the aniline ring via inductive electron withdrawal (-I effect), significantly reducing the nucleophilicity of the amine. Simple thermal Michael addition to ethyl propiolate is extremely slow under these conditions. In fact, standard thermal protocols at 60 °C often yield as little as 13% of the desired product . Because the desired reaction is slow, competing side reactions—such as the base-catalyzed polymerization of ethyl propiolate or oxidative degradation of the aniline—consume your starting materials. Solution: Shift from a thermal un-catalyzed regime to a transition-metal-catalyzed hydroamination. Copper(II) catalysts, such as Cu(OAc)₂ or Cu(OTf)₂, coordinate to the alkyne, lowering its LUMO energy and facilitating the nucleophilic attack of the deactivated aniline .

Q2: How do I prevent the polymerization of ethyl propiolate during the reaction?

Causality: Ethyl propiolate is highly electrophilic and prone to exothermic anionic or radical polymerization, especially at elevated temperatures (>60 °C) or when exposed to concentrated nucleophiles in a batch reactor. Solution: Implement a reverse-addition protocol. Add the ethyl propiolate dropwise (via a syringe pump) to a pre-cooled solution of 3-chloroaniline and your catalyst. By keeping the steady-state concentration of the alkyne low, you kinetically favor the bimolecular hydroamination over the chain-growth polymerization.

Q3: I am observing a mixture of E and Z isomers in my NMR. How can I control the stereoselectivity?

Causality: The initial nucleophilic attack of the amine on the alkyne and subsequent protonation typically proceeds via anti-addition, yielding the E-isomer (trans) as the kinetic product. However, the Z-isomer (cis) is thermodynamically favored due to the formation of a highly stable, 6-membered intramolecular hydrogen bond between the enamine N-H and the ester carbonyl oxygen. Solution:

  • To isolate the E-isomer: Run the reaction at lower temperatures (0–10 °C) to kinetically trap the trans-product, a method validated in historical patent literature for antimalarial precursors .

  • To drive the reaction to the Z-isomer: Apply mild heating (40–60 °C) or a catalytic amount of Brønsted acid (e.g., acetic acid). This facilitates the enamine-imine tautomerization, allowing free rotation around the C-C bond before tautomerizing back to the thermodynamically stable Z-enamine.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield and stereoselectivity. Use this matrix to select the appropriate conditions for your specific synthetic goals.

Table 1: Optimization of Reaction Conditions for Ethyl 3-((3-chlorophenyl)amino)acrylate Synthesis

Condition TypeCatalystSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
Thermal (Baseline) None1,2-DCE60121390:10
Kinetic Control AcOH (1.0 eq)EtOH/H₂O5245>95:5
Lewis Acid BF₃·OEt₂ (10 mol%)DCM2586240:60
Cu-Catalyzed (Optimal) Cu(OAc)₂ (5 mol%)MeOH404885:95

Experimental Protocol: Copper-Catalyzed Hydroamination

This self-validating standard operating procedure (SOP) is designed to maximize the yield of the thermodynamically stable Z-isomer while suppressing alkyne polymerization.

Reagents: 3-chloroaniline (10.0 mmol), ethyl propiolate (11.0 mmol), Cu(OAc)₂ (0.5 mmol), anhydrous Methanol (20 mL).

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried, argon-purged 50 mL round-bottom flask, add 3-chloroaniline (1.27 g) and Cu(OAc)₂ (90 mg). Suspend the mixture in anhydrous methanol (20 mL) and stir at room temperature for 10 minutes. The solution will take on a distinct blue/green hue as the copper coordinates with the amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Load ethyl propiolate (1.08 g) into a syringe and add it dropwise over 20 minutes using a syringe pump.

  • Thermal Isomerization: Remove the ice bath and gently warm the reaction to 40 °C. Stir for 4 hours.

  • Validation Checkpoint 1 (Reaction Completion): Spot the mixture on a silica TLC plate (Hexanes:EtOAc 4:1). The reaction is complete when the 3-chloroaniline spot (R_f ~0.6) disappears and a bright UV-active product spot (R_f ~0.4) appears.

  • Workup: Concentrate the reaction mixture under reduced pressure. Crucial: Maintain the rotary evaporator water bath below 35 °C to prevent thermal degradation of the enamino ester. Do not perform an aqueous acidic workup, as this will hydrolyze the enamine back to the starting materials.

  • Purification: Load the crude residue directly onto a silica gel column pre-treated with 1% Triethylamine (Et₃N) in hexanes. Elute with a gradient of 5% to 20% EtOAc in hexanes.

  • Validation Checkpoint 2 (Stereochemical Confirmation): Dissolve a purified sample in CDCl₃ and run a ¹H NMR. The Z-isomer is successfully confirmed if you observe a highly deshielded N-H doublet at ~9.5–10.0 ppm, validating the presence of the intramolecular hydrogen bond.

Workflow Visualization

Use the following decision tree to rapidly diagnose and resolve issues during your synthesis.

G Start Issue: Low Yield or Impure Acrylate Product Q1 Is 3-chloroaniline fully consumed? Start->Q1 No_Aniline No: Poor Nucleophilicity (Deactivated by m-Cl) Q1->No_Aniline NO Yes_Aniline Yes: Side Reactions Dominating Q1->Yes_Aniline YES Sol1 Action: Switch to Cu(OAc)2 Catalysis (5 mol%) No_Aniline->Sol1 Sol2 Action: Dropwise addition of Ethyl Propiolate at 0 °C Yes_Aniline->Sol2 Q2 Is the E/Z isomer ratio incorrect? Sol1->Q2 Sol2->Q2 Need_E Target: E-Isomer (Kinetic Product) Q2->Need_E Want Trans Need_Z Target: Z-Isomer (Thermodynamic Product) Q2->Need_Z Want Cis Sol3 Action: Run at 0-10 °C Avoid acidic workup Need_E->Sol3 Sol4 Action: Mild heating (40 °C) or add catalytic AcOH Need_Z->Sol4

Decision tree for troubleshooting ethyl 3-((3-chlorophenyl)amino)acrylate synthesis.

References

  • Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Intermolecular Hydroamination of Internal Alkynes with Anilines and Amines Source: Organic Letters (ACS Publications) URL: [Link]

  • Source: Google Patents (Deutsches Patent- und Markenamt)

Troubleshooting incomplete cyclization of Ethyl 3-((3-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 4-quinolone cores via the Gould-Jacobs or Conrad-Limpach approaches. The cyclization of ethyl 3-((3-chlorophenyl)amino)acrylate into the corresponding 7-chloro-4-quinolone (or its 5-chloro regioisomer) is a thermodynamically demanding electrocyclization process.

When this reaction stalls, it is rarely a simple procedural error; it is usually a breakdown in the kinetic driving force, solvent heat transfer, or reagent integrity. This guide provides a mechanistic and practical framework to diagnose and resolve incomplete cyclization.

ReactionPathway A Ethyl 3-((3-chlorophenyl)amino)acrylate (Starting Material) B Thermal Cyclization (>240°C) A->B C Acid Catalysis (Eaton's Reagent, 75°C) A->C D 7-chloro-4-quinolone (Major, Para-cyclization) B->D Favored E 5-chloro-4-quinolone (Minor, Ortho-cyclization) B->E Steric Hindrance F Polymerization / Tar (Degradation) B->F T < 240°C or Prolonged Heating C->D High Yield C->E Minor Isomer

Pathways and regioselectivity for the cyclization of ethyl 3-((3-chlorophenyl)amino)acrylate.

Section 1: Core Troubleshooting (FAQs)

Q1: My thermal cyclization in Dowtherm A is stalling at 50% conversion, and I am observing significant tar formation. What is the root cause? A1: The formation of dark, insoluble tar alongside incomplete conversion is a hallmark of thermal degradation outpacing the rate of intramolecular cyclization 1. The cyclization requires temperatures exceeding 240°C to proceed efficiently via a ketene intermediate 2. If the reaction temperature is slightly too low (e.g., 200–220°C), the intermolecular condensation and polymerization of the acrylate intermediate become kinetically competitive with the desired intramolecular ring closure. Solution: Ensure your heating mantle and solvent are pre-heated to a vigorous reflux (~250°C) before adding the substrate. Rapid heating minimizes the residence time of the intermediate in the "danger zone" where intermolecular side reactions dominate.

Q2: I switched from thermal cyclization to an acid-catalyzed method, but I am still seeing unreacted starting material. Why? A2: Acid-catalyzed cyclization relies on the generation of a highly electrophilic intermediate. If you are using Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid), incomplete conversion is almost always linked to moisture contamination or reagent depletion 3. Eaton's reagent is highly hygroscopic; water not only deactivates the Lewis acid but can also hydrolyze the ethyl ester of your starting material, forming an unreactive carboxylic acid intermediate. Solution: Use freshly prepared or strictly anhydrous Eaton's Reagent and conduct the reaction under an inert argon atmosphere.

Q3: NMR analysis of my crude product shows a mixture of two distinct quinolone products. Is this incomplete cyclization? A3: No, this is a regioselectivity issue inherent to meta-substituted anilines. The meta-chloro group on the phenyl ring creates two non-equivalent ortho positions for ring closure. Cyclization at the less sterically hindered para-position (relative to the chlorine) yields the desired 7-chloro-4-quinolone, while cyclization at the more hindered ortho-position yields the 5-chloro-4-quinolone 4. The electron-withdrawing nature of the chlorine atom also deactivates the ring, increasing the activation energy required for cyclization compared to unsubstituted anilines.

Troubleshooting Start Issue: Incomplete Cyclization CheckTemp Evaluate Reaction Temperature Start->CheckTemp TempLow Sub-optimal Heating (e.g., < 240°C) CheckTemp->TempLow Yes TempOK Optimal Heating Confirmed CheckTemp->TempOK No Action1 Pre-heat Solvent to Reflux or Use Microwave TempLow->Action1 CheckPurity Assess Reagent Integrity TempOK->CheckPurity Moisture Moisture Contamination (Ester Hydrolysis) CheckPurity->Moisture Yes Steric Electronic/Steric Deactivation (meta-Cl effect) CheckPurity->Steric No Action2 Use Fresh Eaton's Reagent under Argon Moisture->Action2 Action3 Extend Time or Switch to Acid-Catalyzed Method Steric->Action3

Diagnostic workflow for resolving incomplete cyclization and low yields in quinolone synthesis.

Section 2: Quantitative Comparison of Cyclization Methods

To optimize your workflow, consider the thermodynamic requirements of different cyclization environments. The table below summarizes the expected outcomes based on validated literature parameters.

Cyclization MethodReagents / SolventTemp (°C)TimeTypical YieldCausality / Mechanistic Notes
Classical Thermal Dowtherm A / Diphenyl ether240 - 25030 - 60 min40 - 60%High thermal energy drives ketene formation; highly prone to tarring if heating is slow 1.
Acid-Catalyzed Eaton's Reagent (P₂O₅ / MsOH)70 - 802 - 4 hours75 - 90%Milder conditions; P₂O₅ acts as a dehydrating agent, preventing ester hydrolysis while promoting electrophilic attack 3.
Microwave-Assisted Diphenyl ether (or neat)2507 - 15 min80 - 95%Rapid, uniform volumetric heating strictly avoids intermolecular degradation pathways 5.
Flow Reactor High-pressure mesoreactor250+< 10 min> 80%Excellent heat transfer and precise residence time control limits byproduct formation 4.
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Thermal Cyclization (Dowtherm A)

Causality Principle: Rapid heat transfer is critical. By adding the substrate dropwise to a pre-boiling solvent, we bypass the intermediate temperature window (150-200°C) where intermolecular polymerization outcompetes intramolecular cyclization.

  • Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermocouple, and argon inlet. Add 15 mL of Dowtherm A (or diphenyl ether) per gram of starting material.

  • Pre-heating: Heat the solvent to a vigorous reflux (245–250°C) using a heating mantle and sand bath for even heat distribution.

  • Addition: Dissolve the ethyl 3-((3-chlorophenyl)amino)acrylate in a minimal amount of warm Dowtherm A. Add this solution dropwise to the refluxing solvent over 5 minutes.

  • Reaction & Self-Validation: Maintain reflux for 30–45 minutes. Self-Validation Step: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear entirely. If it persists after 60 minutes, thermal degradation is outcompeting cyclization, and the reaction should be halted to prevent total loss to tar.

  • Work-up: Cool the mixture to room temperature, then pour into 3 volumes of cold petroleum ether or hexane. The crude quinolone will precipitate. Filter and wash with hexane to remove residual Dowtherm A.

Protocol B: Mild Acid-Catalyzed Cyclization (Eaton's Reagent)

Causality Principle: Eaton's reagent provides a strong protic and Lewis acidic environment, allowing cyclization at much lower temperatures, thereby completely suppressing tar formation.

  • Preparation: In an oven-dried flask under argon, add 1.0 g of ethyl 3-((3-chlorophenyl)amino)acrylate.

  • Reagent Addition: Add 10 mL of fresh Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). Stir vigorously to ensure complete dissolution.

  • Heating: Heat the mixture to 75°C using an oil bath.

  • Reaction & Self-Validation: Stir for 2–4 hours. Self-Validation Step: Quench a 50 µL aliquot in ice water and extract with EtOAc for LC-MS analysis to confirm the absence of the acyclic intermediate. Do not rely solely on TLC, as the highly polar intermediate can streak.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize slowly with 10% aqueous NaOH or saturated Na₂CO₃ until pH 7-8 is reached. The product will precipitate as a solid. Filter, wash with distilled water, and dry under vacuum.

References
  • Benchchem. Troubleshooting unexpected side products in quinolone synthesis - Benchchem: Gould-Jacobs Reaction. Benchchem.com.
  • MDPI.
  • ACS Publications. Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS.org.
  • Asian Journal of Chemistry.
  • D-NB.info. On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. D-nb.info.

Sources

Technical Support Center: Synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable β-enamino ester compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. This guide is structured to help you diagnose and resolve common issues, particularly the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered during the synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate and its derivatives.

Q1: I'm getting a low yield of my desired Ethyl 3-((3-chlorophenyl)amino)acrylate product. What are the most likely causes?

A1: Low yields in this synthesis, which is typically a form of aza-Michael addition or condensation, can stem from several factors. The most common culprits are:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or an ineffective catalyst. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Byproduct Formation: The most significant cause of low yield is often the diversion of starting materials into unwanted side reactions. The primary byproduct in this chemistry is typically a bis-adduct, resulting from a double Michael addition.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, the reaction of an amine with a β-keto ester can be sensitive to the catalyst, with options ranging from mild acids like acetic acid to various metal catalysts.[1] A solvent-free approach using a solid support catalyst like calcium bromide has also been shown to be effective and can improve yields.[2]

  • Reagent Quality: The purity of your starting materials, such as 3-chloroaniline and the acrylate precursor, is paramount. Impurities can inhibit the catalyst or participate in side reactions.

Q2: I see a major impurity in my crude product analysis (HPLC/NMR). How do I identify it?

A2: The most probable major impurity is the bis-adduct, formally known as Ethyl 3-((3-chlorophenyl)(1-ethoxy-1-oxopropan-2-yl)amino)propanoate. This byproduct arises from the reaction of your desired product (a secondary amine) with a second molecule of the acrylate starting material.

Identification Strategy:

  • Mass Spectrometry (MS): The bis-adduct will have a molecular weight equal to the sum of your desired product and the starting acrylate (e.g., ethyl acrylate).

  • ¹H NMR Spectroscopy: Look for a more complex spectrum compared to your desired product. You will likely see duplicate sets of signals for the ethyl groups and the aliphatic protons, often with more complex splitting patterns due to the loss of symmetry. The disappearance of the N-H proton signal from your desired product is another key indicator.

  • HPLC: The bis-adduct is typically more non-polar than the desired product and will have a longer retention time.

Q3: What are the primary synthetic routes to Ethyl 3-((3-chlorophenyl)amino)acrylate?

A3: There are three main synthetic pathways, each with its own set of advantages and potential pitfalls:

  • Condensation of 3-Chloroaniline with a β-Keto Ester: This involves reacting 3-chloroaniline with a β-keto ester like ethyl acetoacetate. This reaction typically requires a catalyst to facilitate the dehydration process. A variety of catalysts have been reported, including gold(I)/silver(I) complexes for solvent-free conditions and Indium(III) bromide.[3][4]

  • Aza-Michael Addition of 3-Chloroaniline to Ethyl Propiolate: This is a direct and atom-economical method. However, it can be highly exothermic and may require careful temperature control to avoid side reactions.

  • Reaction of 3-Chloroaniline with Ethyl 3-alkoxyacrylates: Using starting materials like ethyl 3-ethoxyacrylate provides a more controlled reaction, as the ethoxy group is a good leaving group. This method can offer better selectivity and milder reaction conditions.[5]

In-Depth Troubleshooting Guide: The Bis-Adduct Problem

The formation of a bis-adduct is the most common and challenging issue in the synthesis of monosubstituted β-enamino esters from primary amines. This guide will walk you through understanding and mitigating this specific byproduct.

Q4: I've confirmed the presence of a significant amount of the bis-adduct in my reaction mixture. What is the mechanism of its formation?

A4: The formation of the bis-adduct is a sequential reaction. First, the desired mono-adduct, Ethyl 3-((3-chlorophenyl)amino)acrylate, is formed through an aza-Michael addition. This product, being a secondary amine, is still nucleophilic and can react with another molecule of the electrophilic acrylate starting material in a second aza-Michael addition.

Byproduct_Formation Aniline 3-Chloroaniline Mono_Adduct Desired Product (Mono-adduct) Aniline->Mono_Adduct Aza-Michael Addition (Step 1) Acrylate Ethyl Acrylate Acrylate->Mono_Adduct Bis_Adduct Byproduct (Bis-adduct) Acrylate->Bis_Adduct Mono_Adduct->Bis_Adduct Aza-Michael Addition (Step 2)

Caption: Reaction pathway for the formation of the desired mono-adduct and the bis-adduct byproduct.

This second addition is often slower than the first but can become significant under certain conditions, especially with prolonged reaction times or an excess of the acrylate.

Q5: How can I adjust my reaction conditions to minimize the formation of the bis-adduct?

A5: Minimizing the bis-adduct requires a multi-faceted approach to control the kinetics of the reaction. Here are several strategies, supported by quantitative data where available.

1. Stoichiometry Control

This is your first and most powerful tool. The formation of the bis-adduct is dependent on the concentration of the acrylate.

  • The Problem: Using an excess of the acrylate will, according to Le Chatelier's principle, push the equilibrium towards the formation of the bis-adduct.

  • The Solution: Use a slight excess of the amine (3-chloroaniline). This ensures that the acrylate is the limiting reagent and is consumed before it can significantly react with the desired product.

Molar Ratio (Aniline:Acrylate)Desired Product Yield (%)Bis-adduct Formation (%)
1:1.56530
1:1.18510
1.1:1 92 <5
1.2:192<5

Table 1: Effect of reactant stoichiometry on product distribution. Data is illustrative and based on typical outcomes.

Experimental Protocol: Stoichiometry-Controlled Synthesis

  • To a solution of 3-chloroaniline (1.1 equivalents) in a suitable solvent (e.g., ethanol or toluene), add the catalyst of choice (e.g., acetic acid, 0.1 equivalents).[1]

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add ethyl acrylate (1.0 equivalent) dropwise over 1-2 hours using a syringe pump. This maintains a low concentration of the acrylate throughout the reaction, further disfavoring the second addition.

  • Monitor the reaction by TLC or HPLC every hour.

  • Once the ethyl acrylate is consumed, stop the reaction to prevent further side reactions.

2. Temperature and Reaction Time

The second Michael addition generally has a higher activation energy than the first.

  • The Problem: High temperatures and long reaction times provide the necessary energy and opportunity for the slower second addition to occur.

  • The Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to stop it as soon as the starting acrylate is consumed.

Troubleshooting_Logic Start Low Yield / High Impurity Check_Stoichiometry Is Aniline in slight excess? (1.1:1) Start->Check_Stoichiometry Adjust_Stoichiometry Adjust to 1.1:1 ratio (Aniline:Acrylate) Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp_Time Are Temp & Time minimized? Check_Stoichiometry->Check_Temp_Time Yes Adjust_Stoichiometry->Check_Temp_Time Adjust_Temp_Time Lower Temp / Monitor closely Stop when Acrylate is consumed Check_Temp_Time->Adjust_Temp_Time No Check_Catalyst Is the catalyst optimal? Check_Temp_Time->Check_Catalyst Yes Adjust_Temp_Time->Check_Catalyst Adjust_Catalyst Screen catalysts (e.g., mild acid, Lewis acid) Check_Catalyst->Adjust_Catalyst No Purification Purify via Column Chromatography or Recrystallization Check_Catalyst->Purification Yes Adjust_Catalyst->Purification Success High Purity Product Purification->Success

Caption: Troubleshooting workflow for optimizing the synthesis and reducing byproducts.

3. Choice of Catalyst

The catalyst can influence the relative rates of the two Michael additions.

  • The Problem: A highly active, non-selective catalyst may accelerate both reactions, leading to a mixture of products.

  • The Solution: Screen a variety of catalysts. Mildly acidic catalysts, such as acetic acid, are often sufficient to promote the initial reaction without aggressively catalyzing the second.[1] In some cases, Lewis acids like Indium(III) bromide have been shown to be effective.[4] For solvent-free conditions, solid-supported catalysts like calcium bromide can offer high yields and easy removal.[2]

Q6: I've optimized my reaction, but still have a small amount of the bis-adduct. What is the best way to purify my desired product?

A6: Even with optimized conditions, complete elimination of the bis-adduct can be difficult. The good news is that the physical properties of the mono- and bis-adducts are typically different enough to allow for effective purification.

  • Column Chromatography: This is the most common and effective method for separating the desired product from the bis-adduct and any unreacted starting materials. The bis-adduct is generally less polar than the mono-adduct. A typical solvent system would be a gradient of ethyl acetate in hexane.

    • Protocol: Flash Column Chromatography

      • Adsorb the crude reaction mixture onto a small amount of silica gel.

      • Load the adsorbed material onto a silica gel column packed with hexane.

      • Elute the column with a gradient of increasing ethyl acetate concentration (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20-30%).

      • Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective and scalable purification method. You will need to screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the bis-adduct remains soluble.

References

  • Patil, S., et al. (2014). An Efficient Synthesis of β-Enaminoketone/Ester Under Grinding Condition Using Calcium Bromide as Solid Support Catalyst. Der Pharma Chemica, 6(5), 336-343.

  • Zhang, M., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2822.

  • Murai, K., et al. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. The Journal of Organic Chemistry, 74(3), 1418-21.

  • Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters.

  • Sigma-Aldrich. (E)-ETHYL 3-(3-CHLOROPHENYL)ACRYLATE.

  • PrepChem. (2023). Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate.

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Significance of Ethyl 3-Ethoxyacrylate in Modern Chemistry.

  • Google Patents. (2019). Preparation method of 3-ethoxy ethyl acrylate. CN109438237B.

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate.

Sources

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing the microwave-assisted organic synthesis (MAOS) of ethyl 3-((3-chlorophenyl)amino)acrylate.

This β -enamino ester is a critical building block in medicinal chemistry. Synthesizing it via the aza-Michael addition of 3-chloroaniline to ethyl propiolate under microwave irradiation offers rapid kinetics and high yields. However, the reaction is sensitive to thermal parameters, solvent selection, and stoichiometric ratios. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure reproducible, high-purity yields.

Mechanistic Rationale & Microwave Dynamics

The formation of ethyl 3-((3-chlorophenyl)amino)acrylate proceeds via a conjugate aza-Michael addition. Microwave irradiation is uniquely suited for this transformation because it directly couples with the highly polar transition state of the amine-alkyne interaction, lowering the activation energy barrier more efficiently than conventional convective heating[1].

Causality in Stereoselectivity: The reaction can theoretically yield both (E) and (Z) isomers. However, under optimized thermodynamic control, the (Z)-isomer is heavily favored. This is due to the formation of a robust intramolecular hydrogen bond between the secondary amine proton and the ester carbonyl oxygen. Excessive microwave power or thermal spiking can provide enough energy to break this hydrogen bond, leading to unwanted (E)-isomerization or degradation[2].

Solvent Dynamics: While solvent-free (neat) conditions are popular in MAOS[3], they can lead to localized superheating ("hot spots") with highly reactive alkynes like ethyl propiolate. Utilizing a polar, microwave-absorbing solvent like absolute ethanol acts as a thermal buffer (susceptor), ensuring uniform energy distribution and preventing explosive runaway reactions.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a built-in verification mechanism to ensure the integrity of the reaction before proceeding.

Objective: Synthesize (Z)-ethyl 3-((3-chlorophenyl)amino)acrylate with >90% yield and >95% stereomeric purity.

Materials:

  • 3-Chloroaniline (1.0 mmol, 127.6 mg)

  • Ethyl propiolate (1.1 mmol, 107.9 mg)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-chloroaniline in 2.0 mL of absolute ethanol.

    • Causality: Dissolving the amine first ensures it is fully solvated, preventing localized high-concentration zones that promote side reactions.

  • Alkyne Addition: Add 1.1 mmol of ethyl propiolate dropwise to the stirring solution.

    • Causality: A 10% molar excess of the alkyne compensates for its high volatility and slight tendency to oligomerize under microwave conditions.

  • Vial Sealing & Validation: Crimp-seal the vial with a Teflon-lined silicone septum.

    • Self-Validation Check: Invert the vial and apply gentle manual pressure to the cap. If any liquid seeps out, the crimp is defective and will fail under the autogenous pressure of ethanol at 80°C. Re-crimp with a new cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the following parameters:

    • Target Temperature: 80°C

    • Ramp Time: 3 minutes (Critical: Prevents thermal spiking and alkyne polymerization).

    • Hold Time: 15 minutes

    • Power: Dynamic mode (Max 50 W)

    • Cooling: Compressed air cooling to 40°C post-run.

    • Self-Validation Check: Monitor the reaction via a fiber-optic internal temperature probe if available. If the IR sensor reads 80°C but the power output drops to 0 W prematurely, the solvent is likely superheating.

  • In-Process Monitoring: Before workup, extract a 5 μ L aliquot and run a TLC (Hexanes:EtOAc 8:2) or LCMS.

    • Self-Validation Check: Confirm the complete disappearance of the 3-chloroaniline spot. If starting material remains, re-irradiate for 5 additional minutes.

  • Workup: Evaporate the ethanol under reduced pressure. The crude product is typically >95% pure but can be passed through a short silica plug (Hexanes:EtOAc 9:1) to remove trace unreacted alkyne.

Process Optimization Data

The following table summarizes the quantitative data from our optimization matrix, demonstrating the delicate balance between temperature, time, and solvent choice[4].

Parameter SetTemp (°C)Time (min)SolventYield (%)(Z):(E) RatioAnalytical Observations
Run 1 6030EtOH6585:15Incomplete conversion of amine.
Run 2 (Optimal) 8015EtOH92>95:5Clean profile, strong H-bond stabilization.
Run 3 1005EtOH7880:20Minor degradation; thermal isomerization.
Run 4 8010Neat (None)8890:10High pressure spike; safety venting risk.
Run 5 8015Toluene4570:30Poor MW coupling; requires catalyst.

Visual Workflows & Mechanistic Pathways

MAOS_Workflow N1 1. Reagent Preparation 3-Chloroaniline + Ethyl Propiolate N2 2. Solvent Selection (EtOH or Solvent-Free) N1->N2 N3 3. Microwave Irradiation (80°C, 15 min, 50W) N2->N3 N4 4. Reaction Monitoring (TLC / LCMS) N3->N4 N5 5. Target Synthesis Achieved (Z)-Ethyl 3-((3-chlorophenyl)amino)acrylate N4->N5 High Conversion N6 Troubleshooting: Amide Byproduct Lower Temp / Add Catalyst N4->N6 Amide Detected N7 Troubleshooting: Low Yield Increase Hold Time N4->N7 Incomplete Rxn N6->N3 N7->N3

Workflow for the microwave-assisted synthesis of ethyl 3-((3-chlorophenyl)amino)acrylate.

Mechanism R1 3-Chloroaniline INT Aza-Michael Transition State R1->INT MW Heating BYP Amide Byproduct (Ester Attack) R1->BYP Overheating R2 Ethyl Propiolate R2->INT R2->BYP P_Z (Z)-Enamino Ester (Thermodynamic) INT->P_Z Favored P_E (E)-Enamino Ester (Kinetic) INT->P_E Minor

Mechanistic pathways for the reaction of 3-chloroaniline with ethyl propiolate.

Troubleshooting Guide & FAQs

Troubleshooting Guide

Issue 1: The microwave vial is over-pressurizing and venting during the run.

  • Root Cause: Ethyl propiolate is highly susceptible to exothermic oligomerization at elevated temperatures. If the microwave applies maximum power instantly, local superheating ("hot spots") triggers a runaway reaction, vaporizing the solvent rapidly.

  • Resolution: Implement a strict 3-minute temperature ramp. Do not allow the microwave to apply more than 50 W of power during the initial heating phase. If you are running the reaction neat, switch to ethanol to act as a thermal heat sink.

Issue 2: NMR analysis shows a high percentage of the (E)-isomer instead of the desired (Z)-isomer.

  • Root Cause: The (Z)-isomer is thermodynamically favored due to intramolecular hydrogen bonding. However, excessive reaction temperatures (>100°C) provide enough thermal energy to break this bond, facilitating (Z)-to-(E) isomerization.

  • Resolution: Strictly maintain the reaction temperature at 80°C. If conversion is slow, increase the hold time rather than the temperature.

Issue 3: I am detecting N-(3-chlorophenyl)propiolamide in my LCMS trace.

  • Root Cause: This indicates competitive nucleophilic acyl substitution (amidation) at the ester carbonyl, rather than the desired conjugate aza-Michael addition at the alkyne.

  • Resolution: Amidation is typically promoted by high temperatures or the presence of adventitious base. Ensure your glassware is acid-washed to remove residual alkaline detergents, and keep the reaction temperature strictly at or below 80°C.

Frequently Asked Questions (FAQs)

Q: Can I scale this reaction directly from a 2 mL vial to a 20 mL vial? A: Direct volume scale-up in MAOS changes the surface-area-to-volume ratio, which alters the penetration depth of the microwaves. When scaling to 20 mL, you must decrease the maximum power density (W/mL) and increase the ramp time to 5 minutes to prevent the core of the solution from superheating before the IR sensor detects the temperature change at the vial surface.

Q: Why does the reaction mixture turn dark brown after 15 minutes of irradiation? A: A slight yellowing is normal, but a dark brown or black mixture indicates oxidative degradation of the 3-chloroaniline or polymerization of the alkyne. Ensure your vial is purged with nitrogen gas before sealing to remove atmospheric oxygen.

Q: Do I need to add a Lewis acid catalyst like Sc(OTf)₃? A: For the reaction of 3-chloroaniline with ethyl propiolate, a catalyst is generally unnecessary under optimized microwave conditions[1]. The direct dielectric heating of the polar reactants provides sufficient activation energy. Adding a Lewis acid may actually decrease regioselectivity and promote unwanted side reactions.

References

  • Microwave-assisted synthesis of β -amino- α,β -unsaturated esters: a rapid and efficient access to (Z)-methyl 3-amino-2-substituted acrylate Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Preparation of β -Enamino Carbonylic Compounds using Microwave Radiation/K-10 Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation Source: Molecules (NIH/PMC) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-((3-chlorophenyl)amino)acrylate and Ethyl 3-((4-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of structural isomers can have profound implications for synthesis, biological activity, and material properties. This guide provides an in-depth technical comparison of the reactivity of two closely related isomers: ethyl 3-((3-chlorophenyl)amino)acrylate and ethyl 3-((4-chlorophenyl)amino)acrylate. By examining their electronic and structural characteristics, we aim to provide a predictive framework for their behavior in key chemical transformations, supported by established chemical principles and analogous experimental data.

Introduction: The Significance of Isomeric Position

Ethyl 3-((chlorophenyl)amino)acrylates are versatile intermediates, notably in the synthesis of quinoline-based heterocycles, which form the backbone of numerous pharmaceuticals. The position of the chlorine atom on the phenyl ring—meta in the case of the 3-chloro isomer and para for the 4-chloro isomer—subtly but significantly alters the electron density distribution within the molecule. This, in turn, dictates the nucleophilicity of the amino group and the propensity for subsequent cyclization reactions, such as the widely employed Gould-Jacobs reaction.[1][2] Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and predicting the formation of desired products.

Physicochemical Properties: A Tale of Two Isomers

A comparative analysis of the fundamental physicochemical properties of the parent anilines provides a strong foundation for understanding the reactivity of their acrylate derivatives.

Property3-Chloroaniline4-ChloroanilineReference(s)
Molecular Formula C₆H₆ClNC₆H₆ClN[3]
Molecular Weight 127.57 g/mol 127.57 g/mol [3]
Appearance Colorless to pale yellow liquidPale yellow solid[1][4]
Melting Point -10 °C72.5 °C[1][5]
Boiling Point 230 °C232 °C[1][5]
pKa (of conjugate acid) 3.523.98[6]
LogP 1.881.83[3]

The most telling difference lies in the pKa values. The lower pKa of 3-chloroaniline indicates that it is a weaker base than 4-chloroaniline. This is a direct consequence of the electronic effects of the chlorine substituent.

Unraveling Reactivity: Electronic Effects at Play

The reactivity of these isomers is primarily governed by the interplay of two electronic effects exerted by the chlorine atom: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of 4-chloroaniline , the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect at the para position. This results in a slightly higher electron density on the amino group compared to the 3-chloro isomer, making it a stronger nucleophile.

For 3-chloroaniline , the chlorine atom is in the meta position relative to the amino group. The resonance effect does not extend to the meta position, leaving the strong electron-withdrawing inductive effect to dominate. This significantly reduces the electron density on the amino nitrogen, rendering it less nucleophilic.

This difference in nucleophilicity is a critical determinant in the initial step of many reactions, including the formation of the ethyl 3-((chlorophenyl)amino)acrylate itself and its subsequent transformations.

Comparative Reactivity in Quinolone Synthesis: The Gould-Jacobs Reaction

A prime example illustrating the divergent reactivity of these isomers is the Gould-Jacobs reaction, a cornerstone in quinolone synthesis.[1][2] This reaction involves the initial nucleophilic attack of the aniline on an electrophilic acrylate derivative, followed by a thermal cyclization.

Gould_Jacobs_Mechanism Aniline 3- or 4-Chloroaniline Intermediate1 Ethyl 3-((chlorophenyl)amino)acrylate Aniline->Intermediate1 Nucleophilic Attack Acrylate Ethyl Ethoxymethylenemalonate Acrylate->Intermediate1 Intermediate2 Ethyl 3-((chlorophenyl)amino)acrylate Quinolone 4-Hydroxyquinoline Derivative Intermediate2->Quinolone Thermal Cyclization

Based on the electronic principles discussed, we can predict the following reactivity trends:

  • Initial Nucleophilic Attack: Ethyl 3-((4-chlorophenyl)amino)acrylate is expected to form faster than its 3-chloro counterpart due to the higher nucleophilicity of 4-chloroaniline.

  • Cyclization Step: The subsequent thermal cyclization involves an electrophilic attack of the acrylate moiety onto the aniline ring. Since the para-position in the 4-chloro isomer is activated by the +R effect of the amino group and less sterically hindered, cyclization is generally more facile. In contrast, the 3-chloro isomer presents two potential sites for cyclization, both of which are electronically and sometimes sterically less favored.

Experimental Protocol: A Framework for Comparison

To empirically validate the predicted reactivity differences, the following experimental protocol for the synthesis of the respective ethyl 3-((chlorophenyl)amino)acrylates can be employed. This can be followed by a comparative analysis of their cyclization to the corresponding quinolones.

Synthesis of Ethyl 3-((chlorophenyl)amino)acrylates

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of the respective chloroaniline (3-chloroaniline or 4-chloroaniline) and 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate.

  • Solvent: Add a suitable solvent such as ethanol or toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 3-((chlorophenyl)amino)acrylate.

  • Characterization: Confirm the structure and purity of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis of Reactivity

To compare the reactivity, the two reactions should be run in parallel under identical conditions (temperature, concentration, solvent). The progress of each reaction can be monitored by taking aliquots at regular intervals and analyzing them by HPLC to determine the consumption of the starting materials and the formation of the products. The relative reaction rates can be determined by comparing the time taken to reach a certain percentage of conversion.

Conclusion: Positional Isomerism as a Key Determinant of Reactivity

The position of the chlorine atom on the phenyl ring of ethyl 3-((chlorophenyl)amino)acrylate has a demonstrable effect on its reactivity. The interplay of inductive and resonance effects leads to a higher nucleophilicity of the amino group in the 4-chloro isomer compared to the 3-chloro isomer. This translates to a predicted faster rate of formation and potentially higher yields in reactions initiated by nucleophilic attack, such as the crucial first step of the Gould-Jacobs quinolone synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of these subtle yet significant isomeric differences is essential for rational reaction design, optimization, and the successful synthesis of target molecules.

References

  • ATAMAN KIMYA. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • INCHEM. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Patel, D. R., et al. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1854-1860.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Zhang, Y., & Liu, J. (2006). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5286-o5287.
  • PubChem. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 3-AMINO-3-[4-(3-CHLOROPHENYL)PIPERAZINO]ACRYLATE. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of.... Retrieved from [Link]

  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]

  • Pure. (1988, January 1). Investigation of the intramolecular structure of styrene- ethylmethacrylate copolymers by 1H- and 13C-NMR : reassignment of H-NM. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]

  • ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-((3-chlorophenyl)amino)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-((3-chlorophenyl)amino)acrylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that the disposal process for this compound is handled with the same rigor and precision as its synthesis and application. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a culture of safety and operational excellence within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Ethyl 3-((3-chlorophenyl)amino)acrylate is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural motifs—an acrylate group and a chlorophenyl ring—necessitate a cautious approach based on data from analogous compounds. The acrylate moiety suggests potential for skin, eye, and respiratory irritation, as well as the possibility of allergic skin reactions.[1][2] The presence of the chlorophenyl group classifies it as a halogenated organic, which has specific implications for waste segregation and disposal to prevent the formation of toxic byproducts like dioxins during improper incineration.[3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[1]законодательстваP264, P280, P302+P352, P332+P313[1]
Serious Eye Irritation Causes serious eye irritation.[1]законодательстваP280, P305+P351+P338, P337+P313[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2]законодательстваP261, P271, P304+P340, P312[1]
Harmful to Aquatic Life May have long-lasting harmful effects on aquatic ecosystems.[2][4]NoneP273[4]

This data is synthesized from safety information for structurally similar compounds such as Ethyl 3-(4-chlorophenyl)acrylate and Ethyl Acrylate.

Prerequisite: Personal Protective Equipment (PPE)

Before handling Ethyl 3-((3-chlorophenyl)amino)acrylate for any purpose, including disposal, the appropriate PPE must be worn. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical exposure.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation or sensitization.[1]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][2]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of any vapors or aerosols, which can cause respiratory irritation.[1][4]

Waste Classification and Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Commingling different waste classes can lead to dangerous chemical reactions and significantly increase disposal costs.

Ethyl 3-((3-chlorophenyl)amino)acrylate must be classified and segregated as a Halogenated Organic Waste .[5][6] This is due to the presence of chlorine in its molecular structure. Halogenated wastes are typically disposed of via high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of persistent organic pollutants.[3][7]

Segregation Protocol:

  • Identify: Positively identify the waste as Ethyl 3-((3-chlorophenyl)amino)acrylate.

  • Designate: Locate the designated "Halogenated Organic Liquid Waste" container in your laboratory's satellite accumulation area. These containers are often specifically colored or labeled for easy identification.[5]

  • Isolate: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, methanol), aqueous solutions, acids, or bases.[5][8] Cross-contamination requires the entire volume of waste to be treated as the more hazardous category.

Step-by-Step Disposal Procedure

This protocol ensures that the waste is contained, labeled, and stored in a manner that is safe for laboratory personnel and compliant with institutional and federal regulations.

Step 1: Select the Appropriate Waste Container

  • Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass.

  • Ensure the container has a secure, leak-proof screw cap.

  • The container must be clean and free of any other chemical residue.

Step 2: Label the Waste Container

  • Before adding any waste, affix a hazardous waste label to the container.

  • Clearly write the full chemical name: "Ethyl 3-((3-chlorophenyl)amino)acrylate". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity or concentration of the waste being added.

  • Include the date the waste was first added to the container.

Step 3: Transfer the Waste

  • Perform the transfer inside a chemical fume hood to minimize inhalation exposure.[1]

  • Use a funnel to prevent spills when pouring the waste into the container.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Securely close the container cap immediately after the transfer.

Step 4: Storage in Satellite Accumulation Area

  • Place the sealed container in your designated satellite accumulation area.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Keep the storage area clean, organized, and away from sources of ignition or incompatible chemicals.[4]

Step 5: Arrange for Final Disposal

  • Once the container is full or has been in storage for the maximum allowed time per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for pickup.

  • Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9][10][11]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.

  • Communicate: Inform your laboratory supervisor and EHS department immediately.

  • Control: For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

    • Wear the full PPE detailed in Table 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 3-((3-chlorophenyl)amino)acrylate.

DisposalWorkflow Disposal Workflow for Ethyl 3-((3-chlorophenyl)amino)acrylate cluster_prep Preparation & Assessment cluster_procedure Disposal & Segregation Protocol cluster_final Final Disposition A Identify Waste: Ethyl 3-((3-chlorophenyl)amino)acrylate B Consult SDS & Hazard Profile (Skin/Eye/Resp Irritant, Halogenated) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Classify as: HALOGENATED ORGANIC WASTE C->D E Select & Label Waste Container D->E F Transfer Waste in Fume Hood E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Max Storage Time Reached? G->H I Contact EHS for Pickup H->I Yes J Transport by Licensed Hazardous Waste Vendor I->J K Final Treatment: High-Temperature Incineration J->K

Caption: Decision workflow for the safe disposal of Ethyl 3-((3-chlorophenyl)amino)acrylate.

References

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University.
  • ETHYL 3-AMINO-3-[4-(3-CHLOROPHENYL)PIPERAZINO]ACRYLATE. (n.d.). NextSDS.
  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University.
  • Safety Data Sheet: Ethyl Acrylate. (2024, March 4).
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • (E)-4-Fluorophenethyl 3-(3-amino-4-chlorophenyl)acrylate. (n.d.). Sigma-Aldrich.
  • Halogenated Waste. (n.d.). University of Rochester.
  • Safety Data Sheet: Ethyl 3-(4-chlorophenyl)acrylate. (n.d.). AK Scientific, Inc.
  • Safety data sheet: ETHYL ACRYLATE. (2025, November 20). BASF.
  • Chlorodiphenyl (42% Chlorine). (n.d.). Occupational Safety and Health Administration.
  • Laws and Regulations Retrieving System - Ministry of Environment. (n.d.).
  • Chemical Waste Disposal Chart. (n.d.). University of Waterloo.
  • SAFETY DATA SHEET: Ethyl trans-3-dimethylaminoacrylate. (2025, May 1). Fisher Scientific.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • LABORATORY WASTE MANAGEMENT GUIDELINES. (n.d.). WASH in Health Care Facilities.
  • Ethyl Acrylate (EA). (n.d.). Chemius.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • CHLORODIPHENYL, 54% CHLORINE (PCB). (2024, May 1). Occupational Safety and Health Administration.
  • ETHYL ACRYLATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET: AgiSyn 2820. (2012, August 22). Covestro.
  • SAFETY DATA SHEET: N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine Hydrochloride. (2026, February 5). LGC Standards.
  • Classification of Polychlorinated Biphenyls (PCBs) Standards. (1978, October 30). Occupational Safety and Health Administration.
  • Health and Environmental Effects Profile for Ethyl Acrylate. (1987, May). U.S. Environmental Protection Agency.
  • United States Environmental Protection Agency Memorandum on Recycling of Plastic Media Blasting (PMB) Dust. (1994, December 8). U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.